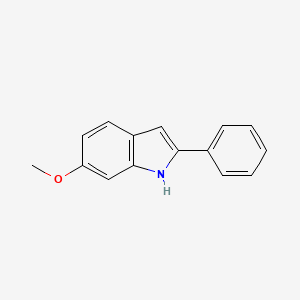

6-methoxy-2-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-8-7-12-9-14(16-15(12)10-13)11-5-3-2-4-6-11/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVHJFKZSFKVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444389 | |

| Record name | 6-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57826-36-5 | |

| Record name | 6-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 2 Phenyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

Traditional methods for indole synthesis have been refined over more than a century and remain relevant for the construction of the indole core. These methods often involve acid- or base-catalyzed cyclization reactions.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

For the synthesis of 6-methoxy-2-phenyl-1H-indole, the Fischer indole synthesis would involve the reaction of 4-methoxyphenylhydrazine with acetophenone. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. wikipedia.org The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.

A study on the Fischer indole synthesis of methoxy-substituted phenylhydrazones highlighted some peculiarities. For instance, the reaction of 2-methoxyphenylhydrazone with ethyl pyruvate (B1213749) in the presence of HCl/EtOH was found to yield an "abnormal" product due to cyclization on the side of the methoxy (B1213986) group. nih.gov This underscores the importance of the substitution pattern on the phenylhydrazine in directing the course of the cyclization.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| 4-Methoxyphenylhydrazine | Acetophenone | Polyphosphoric acid (PPA) | This compound | Not specified | General Method |

| Phenylhydrazine | Substituted Acetophenones | Sulfuric acid | 2-Aryl-1H-indoles | Good to Excellent | e-journals.in |

| 2-Methoxyphenylhydrazone | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (and abnormal product) | Not specified | nih.gov |

Bischler Indole Synthesis Strategies

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778), typically at high temperatures. wikipedia.org This method directly yields 2-arylindoles. The synthesis of this compound via this route would employ 4-methoxyaniline and an α-haloacetophenone, such as 2-bromoacetophenone.

Historically, the Bischler-Möhlau synthesis has been hampered by harsh reaction conditions, leading to low yields and lack of regioselectivity. wikipedia.org However, modern modifications have been developed to address these issues. For instance, the use of microwave irradiation in a solvent-free, solid-state reaction between anilines and phenacyl bromides has been shown to be an environmentally friendly and efficient method for the synthesis of 2-arylindoles.

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |

| 4-Methoxyaniline | 2-Bromoacetophenone | High temperature | This compound | Not specified | General Method |

| Anilines | Phenacyl bromides | Microwave, solvent-free, NaHCO3 | 2-Arylindoles | 52-75 | General Method |

Reissert Indole Synthesis Pathways

The Reissert indole synthesis is a versatile method that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized to form an indole-2-carboxylic acid, which can be subsequently decarboxylated to the corresponding indole. wikipedia.org

To synthesize this compound using this pathway, a suitably substituted o-nitrotoluene derivative would be required. The classical Reissert reaction is particularly useful for the synthesis of indoles with substituents at various positions on the benzene (B151609) ring. The reduction of the nitro group is typically achieved using reagents like zinc in acetic acid or iron powder. researchgate.net

| Starting Material | Key Steps | Product | Reference |

| Substituted o-nitrotoluene | 1. Condensation with diethyl oxalate2. Reductive cyclization3. Decarboxylation | Substituted indole | wikipedia.orgresearchgate.net |

Cadogan-Sundberg Cyclization Adaptations

The Cadogan-Sundberg indole synthesis involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, most commonly triethyl phosphite. wikipedia.org This reaction is believed to proceed through a nitrene intermediate, which then undergoes cyclization onto the adjacent double bond to form the indole ring.

For the preparation of this compound, the starting material would be an appropriately substituted o-nitrostyrene. The reaction is typically carried out at elevated temperatures. The Cadogan-Sundberg synthesis is a powerful tool for the construction of indoles, particularly when other methods might fail.

| Starting Material | Reagent | Product | Reference |

| Substituted o-nitrostyrene | Triethyl phosphite | Substituted indole | wikipedia.org |

Modern Catalytic Methods for 2-Arylindole Construction

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 2-arylindoles. Palladium-catalyzed methods are particularly prominent in this area, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a direct and versatile approach to the synthesis of 2-arylindoles. These methods typically involve the coupling of a pre-functionalized indole derivative with an aryl partner, or vice versa. Common examples include the Suzuki, Heck, and Sonogashira couplings, as well as direct C-H activation/arylation reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of a 6-methoxy-2-haloindole with phenylboronic acid, or a 6-methoxyindole-2-boronic acid with a phenyl halide. Supported palladium nanoparticles have been shown to be effective catalysts for Suzuki-Miyaura reactions, offering the advantage of being recyclable.

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. To form a 2-arylindole, this could involve the intramolecular cyclization of an N-allyl-2-haloaniline followed by a Heck reaction, or the direct C-2 arylation of an indole with an aryl halide. Palladium(II) acetate (B1210297) is a commonly used catalyst for Heck reactions.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. A sequential Sonogashira coupling followed by intramolecular aminopalladation of ortho-ethynyl-anilines provides a rapid route to 2,3-diarylindoles. rsc.org

Direct C-H Arylation: In recent years, direct C-H activation/arylation has emerged as a powerful and atom-economical method for the synthesis of 2-arylindoles. This approach avoids the need for pre-functionalization of the indole ring. Palladium catalysts can selectively activate the C2-H bond of the indole, which then couples with an aryl halide or other arylating agent. The use of specific ligands and oxidants can control the regioselectivity of the arylation. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indoles with arenes has been reported, with the C-2 arylation being a prominent outcome.

| Reaction Type | Indole Substrate | Aryl Partner | Catalyst System | Product | Reference |

| Suzuki Coupling | 6-Methoxy-2-haloindole | Phenylboronic acid | Pd catalyst, base | This compound | General Method |

| Heck Coupling | 6-Methoxyindole | Phenyl halide | Pd(OAc)₂, base | This compound | General Method |

| Sonogashira Coupling | o-Ethynylaniline | Aryl iodide | Pd catalyst, Cu(I) cocatalyst | 2,3-Diarylindole | rsc.org |

| Direct C-H Arylation | 6-Methoxyindole | Phenyl halide | Pd(OAc)₂, oxidant | This compound | General Method |

Rhodium-Mediated Indole Synthesis

Rhodium catalysis has emerged as a powerful tool for the construction of indole rings, primarily through oxidative coupling reactions involving C-H bond activation. A notable strategy involves the oxidative coupling of acetanilides with internal alkynes. This method provides a direct and efficient route to highly substituted indoles.

In a typical reaction, an N-acetylated aniline derivative, such as 3-methoxyacetanilide, is reacted with an internal alkyne like 1-phenyl-1-propyne (B1211112) in the presence of a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, an oxidant like copper(II) acetate, and a silver salt co-catalyst. The reaction proceeds through a proposed mechanism involving ortho-C-H activation of the acetanilide, followed by insertion of the alkyne and subsequent reductive elimination to form the indole ring. The N-acetyl group can be readily removed to yield the final indole product. This methodology offers good functional group tolerance and regioselectivity.

Table 1: Rhodium-Catalyzed Synthesis of a 6-Methoxy-2-phenylindole Derivative

| Entry | Acetanilide | Alkyne | Catalyst (mol%) | Oxidant | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 3-Methoxyacetanilide | 1-Phenyl-1-propyne | [Cp*RhCl₂]₂ (2.5) | Cu(OAc)₂·H₂O (2.1 equiv) | AgSbF₆ (10) | t-AmOH | 120 | 1 | 1-Acetyl-6-methoxy-3-methyl-2-phenylindole | 73 |

Data adapted from a study on the oxidative coupling of acetanilides and internal alkynes, which synthesized a closely related derivative.

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions represent a cost-effective and versatile alternative for indole synthesis. A prominent approach involves the intramolecular cyclization of 2-alkynyl aniline derivatives. This method typically requires a copper catalyst, a base, and an appropriate solvent.

The synthesis of the 2-alkynyl aniline precursor can be achieved through a Sonogashira coupling of a protected o-haloaniline with a terminal alkyne. Subsequent intramolecular cyclization, often facilitated by a copper(I) or copper(II) catalyst, leads to the formation of the indole ring. The choice of the protecting group on the aniline nitrogen, the copper salt, and the reaction conditions can influence the efficiency and scope of the reaction. For the synthesis of this compound, a plausible precursor would be N-protected 4-methoxy-2-(phenylethynyl)aniline.

Table 2: Representative Copper-Catalyzed Intramolecular Cyclization for Indole Synthesis

| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Tosyl-2-(phenylethynyl)aniline | CuI (10) | K₃PO₄ | DMF | 100 | 12 | 1-Tosyl-2-phenyl-1H-indole | 92 |

| 2 | 2-(Phenylethynyl)aniline | CuBr (10) | DBU | Toluene | 110 | 24 | 2-Phenyl-1H-indole | 85 |

This table presents data from general methodologies for copper-catalyzed indole synthesis, illustrating typical reaction conditions.

Ruthenium-Catalyzed Oxidative Annulations

Ruthenium-catalyzed reactions, particularly those involving C-H activation and annulation, have gained significant attention for the synthesis of complex heterocyclic systems, including indoles. These methods offer high atom economy and allow for the construction of the indole core from readily available starting materials.

One such strategy involves the oxidative annulation of anilines with alkynes. A ruthenium catalyst, often in combination with an oxidant, facilitates the coupling of the aniline and alkyne through a sequence of C-H activation, alkyne insertion, and cyclization. For the synthesis of this compound, this would involve the reaction of 4-methoxyaniline with diphenylacetylene. The regioselectivity of the annulation can be controlled by the directing group on the aniline and the nature of the ruthenium catalyst.

Table 3: General Conditions for Ruthenium-Catalyzed Annulation for Indole Synthesis

| Entry | Aniline Derivative | Alkyne | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) |

| 1 | Imine of Aniline | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | 1,2-Dichloroethane | 80 | 24 |

| 2 | N-Benzoyl Aniline | Diphenylacetylene | [RuCl₂(CO)₃]₂ / K₂CO₃ | O₂ | Toluene | 120 | 16 |

This table outlines general conditions reported for ruthenium-catalyzed indole synthesis from different aniline precursors.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, solvent-free conditions, and environmentally benign reaction media.

Microwave-Assisted Syntheses

Microwave irradiation has been widely adopted as an alternative energy source to conventional heating in organic synthesis. It often leads to dramatic reductions in reaction times, increased yields, and improved product purity. Several classical indole syntheses have been successfully adapted to microwave-assisted conditions.

The Bischler indole synthesis, which involves the reaction of an α-halo-ketone with an aniline, is a viable route to 2-arylindoles. A microwave-assisted, solvent-free Bischler synthesis has been developed for the preparation of 2-arylindoles. amazonaws.com This method involves the solid-state reaction of anilines and phenacyl bromides in the presence of a base, followed by microwave irradiation. amazonaws.com This approach avoids the use of hazardous organic solvents and significantly shortens the reaction time. amazonaws.com

Table 4: Microwave-Assisted Bischler Synthesis of 2-Arylindoles

| Entry | Aniline | α-Bromo Ketone | Base | Microwave Power (W) | Time (s) | Yield (%) |

| 1 | Aniline | 2-Bromoacetophenone | NaHCO₃ | 540 | 60 | 75 |

| 2 | p-Toluidine | 2-Bromoacetophenone | NaHCO₃ | 540 | 45 | 72 |

| 3 | p-Anisidine | 2-Bromoacetophenone | NaHCO₃ | 540 | 60 | 68 |

Data from a general method for the microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles. amazonaws.com

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates the use of often toxic and volatile organic solvents. In addition to the microwave-assisted Bischler synthesis mentioned above, other indole syntheses can also be performed without a solvent.

For instance, the solid-state reaction between anilines and phenacyl bromides to form N-phenacylanilines, the intermediates in the Bischler synthesis, can be achieved by simple grinding of the reactants. amazonaws.com Subsequent cyclization can then be induced by heat or microwave irradiation. This approach simplifies the work-up procedure and reduces waste generation.

Aqueous Media and Ionic Liquid Applications

The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Several transition-metal-catalyzed indole syntheses have been successfully performed in aqueous media, often with the aid of surfactants to overcome the low solubility of organic reactants. For example, palladium-catalyzed cyclization of o-alkynyl-anilines to 2-substituted indoles has been achieved in an aqueous micellar medium.

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green alternatives to conventional organic solvents due to their low volatility, high thermal stability, and tunable properties. The Fischer indole synthesis, a classical method for preparing indoles from phenylhydrazines and carbonyl compounds, has been effectively catalyzed by Brønsted acidic ionic liquids. rsc.org These ionic liquids can act as both the catalyst and the solvent, and they can often be recycled and reused, further enhancing the green credentials of the process. In some cases, these reactions can even be performed in water with an ionic liquid catalyst. rsc.org

Table 5: Fischer Indole Synthesis in Ionic Liquids

| Entry | Phenylhydrazine | Ketone/Aldehyde | Ionic Liquid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Acetophenone | [BMIm]HSO₄ | Neat | 110 | 1.5 | 92 |

| 2 | (4-Methoxyphenyl)hydrazine | Acetophenone | [BMIm]HSO₄ | Neat | 110 | 2 | 90 |

| 3 | Phenylhydrazine | Cyclohexanone | [(HSO₃-p)₂im][HSO₄] | Water | 80 | 1 | 96 |

This table showcases representative yields for the Fischer indole synthesis using different Brønsted acidic ionic liquids. rsc.org

Nanocatalyst and Green Catalyst Utilization

The synthesis of indole derivatives, including the this compound framework, has increasingly benefited from the application of nanocatalysts and green chemistry principles, which aim for higher efficiency, milder reaction conditions, and reduced environmental impact. researchgate.net

Nanocatalysts: Magnetic nanoparticles (MNPs) have emerged as highly effective catalysts due to their large surface area and the ease with which they can be recovered from a reaction mixture using an external magnet. researchgate.netnih.gov For instance, iron oxide nanoparticles (Fe3O4) functionalized with sulfonic acid groups (Fe3O4–GO–SO3H) have been used to catalyze the synthesis of spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives in a solvent-free, one-pot reaction, showcasing the potential for MNP-based catalysts in complex heterocyclic synthesis. mdpi.com While not a direct synthesis of this compound, these methods highlight the broad applicability of such catalysts.

Other nanocatalysts explored for indole synthesis include:

Ruthenium Nanocatalysts (RuNC): These have been successfully employed for the regioselective C-3 alkenylation of indoles through C-H activation. The catalyst is recoverable and can be recycled multiple times, acting through a heterogeneous mechanism. nih.gov

Cobalt-Rhodium (Co-Rh) Heterobimetallic Nanoparticles: These have been used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles under mild conditions (1 atm H2 at 25 °C) without any additives. acs.org

Gold Nanoparticles: Supported on titanium dioxide, gold nanoparticles have been shown to catalyze the intramolecular hydroamination of alkynes to yield 2-arylindoles. mdpi.com

Green Catalysis: Green synthetic approaches focus on minimizing hazardous substances and maximizing atom economy. An innovative two-step, metal-free synthesis of indole-2-carboxamides has been developed, which proceeds under mild conditions using ethanol (B145695) as a benign solvent. semanticscholar.org This method involves an Ugi multicomponent reaction followed by an acid-induced cyclization. Another key strategy is the palladium-catalyzed annulation of o-haloanilines with alkynes, which provides a convenient route to 2-substituted indoles under mild conditions. nih.gov The use of water-ethanol mixtures as a reaction medium further enhances the green credentials of these synthetic protocols. researchgate.net

| Catalyst System | Reaction Type | Key Features | Relevant Compound Type |

|---|---|---|---|

| Ruthenium Nanocatalyst (RuNC) | C-H Alkenylation | Heterogeneous, recyclable, regioselective for C-3. nih.gov | 3-Alkenylindoles nih.gov |

| Co-Rh Heterobimetallic Nanoparticles | Reductive Cyclization | Mild conditions (1 atm H2, 25 °C), no additives, reusable. acs.org | Indoles acs.org |

| Gold Nanoparticles on TiO2 | Intramolecular Hydroamination | Recyclable catalyst for alkyne cyclization. mdpi.com | 2-Arylindoles mdpi.com |

| Fe3O4-based Magnetic Nanoparticles | Multi-component Reactions | Easily recoverable, solvent-free conditions possible. researchgate.netmdpi.com | Complex Heterocycles mdpi.com |

| Metal-free (Ugi/Cyclization) | Multi-component Reaction | Mild conditions, ethanol as a green solvent. semanticscholar.org | Indole-2-carboxamides semanticscholar.org |

Regioselective Functionalization of the this compound Core

Functionalization of the pre-formed this compound scaffold is crucial for creating diverse derivatives. The reactivity of the indole core is influenced by the existing substituents, with the C-3 position being the most nucleophilic site, followed by the N-1 and then the C-2 position. However, since the C-2 position is already occupied by a phenyl group, reactions typically target other sites.

C-2 and C-3 Functionalization Strategies

The functionalization of the indole ring, particularly at the C-2 and C-3 positions, is a well-explored area. While the C-3 position of indole is intrinsically more reactive towards electrophiles, modern catalytic methods allow for selective functionalization at either position. acs.orgnih.gov

For 2-phenylindoles, functionalization almost exclusively targets the C-3 position due to steric hindrance and electronic effects. The 2-phenylindole (B188600) scaffold is considered a privileged structure in medicinal chemistry, and developing efficient routes to C-3 substituted derivatives is of high interest. semanticscholar.orgrsc.org Methods have been developed for the regioselective acylation, alkylation, and introduction of various building blocks at this position. semanticscholar.orgrsc.org

Recent advances have also enabled the dual functionalization of both C-2 and C-3 positions. For example, a palladium-catalyzed protocol has been developed to synthesize fluorinated isocryptolepine analogues through a directed C-2 and C-3 dual C-H functionalization of indoles in a single step. nih.gov

| Position | Reaction Type | Catalyst/Reagent | Key Outcome |

|---|---|---|---|

| C-3 | Arylation | Palladium with IMes ligand | Highly selective C-3 arylation achieved by choice of magnesium base. acs.org |

| C-3 | Alkylation | B(C6F5)3 | Transition-metal-free transfer of secondary alkyl groups from amines to the C-3 position. acs.org |

| C-2 | Arylation | Palladium with PPh3 ligand | Selective C-2 arylation of free (NH)-indoles. acs.org |

| C-2 and C-3 | Dual C-H Functionalization | Palladium | One-step synthesis of diversely functionalized indole analogues. nih.gov |

N-1 Functionalization and Derivatization

The nitrogen atom (N-1) of the indole ring is a common site for derivatization, which can be used to install functional groups or protecting groups that modulate the compound's properties or direct subsequent reactions. N-alkylation and N-arylation are standard transformations. For instance, N-methyl, N-benzyl, and N-tosyl 2-haloanilines can be used as precursors in palladium-catalyzed syntheses to yield the corresponding N-substituted 2-phenylindoles directly. nih.gov

One-pot procedures have been developed for the synthesis of 1-alkoxyindoles, where an intermediate 1-hydroxyindole (B3061041) is alkylated in situ with an alkyl halide. mdpi.com This demonstrates a versatile method for introducing alkoxy groups at the N-1 position. The choice of a directing group at the N-1 position is also a critical strategy for controlling regioselectivity in C-H functionalization reactions on the indole's benzene ring. nih.gov

| Substituent Type | Methodology | Reagents/Conditions | Purpose |

|---|---|---|---|

| Alkyl/Benzyl | Direct Synthesis | Pd-catalyzed cyclization of N-substituted 2-haloanilines. nih.gov | Introduce N-substituents during core synthesis. nih.gov |

| Alkoxy | One-pot Alkylation | SnCl2·2H2O, then base (DBU) and alkyl halide. mdpi.com | Synthesis of novel 1-alkoxyindoles. mdpi.com |

| Carboxamide | Directing Group | N-methoxy-1H-indole-1-carboxamide | Directs Rh(III)-catalyzed coupling with aryl boronic acids. acs.org |

| Protecting Groups (e.g., Tosyl) | Protection | Tosyl chloride, base | Protect the N-H for subsequent reactions. |

Substituent Effects on the Phenyl Ring

The electronic nature of substituents on the C-2 phenyl ring of this compound can significantly influence the molecule's reactivity and the regioselectivity of further functionalization. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens or nitro groups) on the phenyl ring can affect C-H activation reactions.

In rhodium-catalyzed oxidative annulation reactions, 2-phenyl-1H-indole derivatives with either electron-rich or electron-deficient groups on the phenyl ring proceeded smoothly to give the desired products, indicating a broad tolerance for different substituents. nih.gov Similarly, in a B(C6F5)3-catalyzed C(3)-alkylation, electron-releasing substituents like methyl and methoxy on the phenylamine fragment were well-tolerated, while strongly electron-withdrawing groups like trifluoromethyl resulted in no product formation. acs.org This suggests that the electronic properties of the phenyl ring are crucial for the success of certain synthetic transformations.

| Reaction Type | Substituent Type | Effect | Example |

|---|---|---|---|

| Rh-catalyzed Oxidative Annulation | Electron-donating or -withdrawing | Limited effect on reaction efficiency; both types are well-tolerated. nih.gov | Annulation with alkenes/alkynes. nih.gov |

| B(C6F5)3-catalyzed C(3)-Alkylation | Electron-releasing (e.g., -CH3, -OCH3) | Well-tolerated, giving products in high yields. acs.org | Alkyl transfer from benzylamines. acs.org |

| B(C6F5)3-catalyzed C(3)-Alkylation | Strongly electron-withdrawing (e.g., -CF3) | Reaction is inhibited; no product observed. acs.org | Alkyl transfer from benzylamines. acs.org |

| Pd-catalyzed Annulation | Various substituents | Good functional group tolerance for synthesis of 2-phenylindoles. acs.org | Synthesis from anilines and bromoalkynes. acs.org |

Pharmacological Profile and Biological Activities of 6 Methoxy 2 Phenyl 1h Indole Derivatives

Anti-Inflammatory Activities

The anti-inflammatory potential of 2-phenyl-1H-indole derivatives is a primary area of investigation. These compounds can interfere with multiple pathways involved in the inflammatory response.

Modulation of Pro-inflammatory Cytokines (TNF-α, IL-6)

Derivatives of the indole (B1671886) scaffold have been shown to modulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are crucial mediators of the inflammatory cascade. For instance, certain conjugates of N-substituted indole and aminophenylmorpholin-3-one have demonstrated potent inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in microglial cells. nih.gov One particular compound reduced TNF-α levels by 71% and IL-6 levels by 53%. nih.gov Similarly, other studies on indole-based compounds have confirmed their ability to effectively inhibit the LPS-induced release of both TNF-α and IL-6 in RAW 264.7 macrophage cells. rsc.orgchemrxiv.org This inhibitory action on cytokine production is a key mechanism behind the anti-inflammatory effects of these derivatives.

Inhibition of NF-κB Signaling Pathways

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. scbt.com The inhibition of the NF-κB signaling pathway is a significant target for anti-inflammatory drug development. The parent compound, 2-phenylindole (B188600), has been identified as an inhibitor of NF-κB, with an IC50 value of 25.4 ± 2.1 μM. nih.gov Building on this, various derivatives have been synthesized and evaluated for enhanced activity. nih.gov

Studies have shown that indole derivatives can effectively inhibit NF-κB activation. nih.gov For example, a 6'-MeO-naphthalen-2'-yl indole derivative displayed excellent inhibitory activity against NF-κB with an IC50 value as low as 0.6 ± 0.2 μM. nih.gov The mechanism of inhibition often involves preventing the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.govnih.gov This action highlights the potential of 2-phenyl-1H-indole derivatives to control inflammatory processes at a transcriptional level.

Table 1: NF-κB Inhibitory Activity of Selected 2-Arylindole Derivatives

| Compound | Description | IC50 (μM) |

|---|---|---|

| 2-phenylindole | Parent Compound | 25.4 ± 2.1 |

| 2-phenylindole-3-carboxaldehyde oxime | Derivative | 6.9 ± 0.8 |

| Cyano substituted 2-phenylindole | Derivative | 8.5 ± 2.0 |

| 6'-MeO-naphthalen-2'-yl indole | Derivative | 0.6 ± 0.2 |

Data sourced from studies on RAW 264.7 macrophages. nih.gov

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgresearchgate.net COX-2 is inducibly expressed at sites of inflammation and is responsible for the heightened production of prostaglandins that mediate inflammatory responses. researchgate.net Molecular docking studies have indicated that 2-phenylindole derivatives can exhibit excellent binding interactions with the COX-2 enzyme. For example, derivatives such as 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole have shown potent in-vivo anti-inflammatory activity, which is attributed to COX-2 inhibition. The ability of these compounds to selectively inhibit COX-2 over COX-1 is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Antimicrobial Activities

Derivatives of 6-methoxy-2-phenyl-1H-indole have also been evaluated for their efficacy against a range of microbial pathogens.

Antibacterial Efficacy and Spectrum of Activity

The 2-phenylindole scaffold is a promising framework for the development of new antibacterial agents. sciforum.netmdpi.com Studies have demonstrated that various derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. ijpsonline.com For instance, certain novel 2-phenylindole analogues have shown strong inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–32 μg/mL against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. sciforum.netmdpi.com

The introduction of different substituents onto the indole core can significantly influence the antibacterial spectrum and potency. One study found that a derivative, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, displayed greater antibacterial activity against S. aureus and E. coli than the standard drug Ampicillin. ijsrset.com Gram-negative bacteria have been found to be more susceptible to 2-phenyl-1H-indoles in some studies. ijpsonline.com

Table 2: In Vitro Antibacterial Activity of Selected 2-Phenylindole Derivatives (MIC in μg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|

| 3o (R1=H, R2=2-CH3) | 8 | 8 | 256 |

| 3f (R1=6-Cl, R2=H) | 8 | 16 | 16 |

| 3r (R1=H, R2=3-OCH3) | 64 | 4 | 8 |

| Streptomycin | 2 | 2 | 2 |

Data represents the Minimum Inhibitory Concentration (MIC). sciforum.net

Antifungal Properties and Mechanism of Action

In addition to antibacterial effects, 2-phenylindole derivatives have demonstrated significant antifungal properties. They have been tested against various fungal strains, including human pathogens like Candida albicans and Aspergillus fumigatus, as well as phytopathogenic fungi. researchgate.net

One key mechanism of action for the antifungal activity of these compounds is the inhibition of fungal lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. Certain 2-phenylindole analogues have shown potent activity against C. albicans and Cryptococcus neoformans with MIC values as low as 2-4 μg/mL. sciforum.net

Table 3: In Vitro Antifungal Activity of Selected 2-Phenylindole Derivatives (MIC in μg/mL)

| Compound | C. albicans | C. neoformans | A. fumigatus |

|---|---|---|---|

| 3o (R1=H, R2=2-CH3) | 4 | 2 | 16 |

| 3f (R1=6-Cl, R2=H) | 16 | 16 | 8 |

| 3r (R1=H, R2=3-OCH3) | 16 | 4 | 8 |

| Fluconazole | 2 | 2 | 2 |

Data represents the Minimum Inhibitory Concentration (MIC). sciforum.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| TNF-α (Tumor Necrosis Factor-alpha) |

| IL-6 (Interleukin-6) |

| NF-κB (Nuclear Factor-kappa B) |

| 2-phenylindole |

| 2-phenylindole-3-carboxaldehyde oxime |

| 6'-MeO-naphthalen-2'-yl indole |

| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole |

| Cyclooxygenase (COX) |

| 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole |

| Ampicillin |

| Streptomycin |

| Fluconazole |

| Staphylococcus aureus |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Candida albicans |

| Aspergillus fumigatus |

Efflux Pump Inhibition in Multidrug-Resistant Strains

Efflux pumps are a primary mechanism by which bacteria develop multidrug resistance (MDR). These transport proteins actively expel antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. nih.govnih.gov A promising strategy to overcome this resistance is the use of efflux pump inhibitors (EPIs), which can restore the activity of existing antibiotics. nih.gov

Derivatives of 2-phenyl-1H-indole have been investigated as potential EPIs. For instance, a series of 2-phenyl-4(1H)-quinolone and 2-phenyl-4-hydroxyquinoline derivatives have been identified as potent inhibitors of the NorA efflux pump in S. aureus. nih.gov By blocking these efflux pumps, indole-based EPIs can increase the intracellular concentration of co-administered antibiotics, thereby re-sensitizing resistant bacteria to their effects. nih.gov Research in this area has also explored the potential of indole derivatives to inhibit efflux pumps in Gram-negative bacteria, such as the MexAB-OprM pump in P. aeruginosa. jabonline.in The development of effective EPIs from the this compound scaffold could play a crucial role in extending the lifespan of current antibiotic therapies.

| Efflux Pump | Bacterial Species | Inhibitor Class |

| NorA | Staphylococcus aureus | 2-phenyl-4(1H)-quinolone derivatives |

| MexAB-OprM | Pseudomonas aeruginosa | Phenylalanine and derivatives |

| AcrAB-TolC | Escherichia coli | Phenylpiperidines |

Anticancer Potential

The this compound scaffold is a "privileged motif" in the design and development of novel anticancer agents due to its versatility in targeting various cancer-related biological pathways. jcchems.commdpi.com

Inhibition of Tubulin Polymerization

One of the key mechanisms underlying the anticancer activity of this compound derivatives is the inhibition of tubulin polymerization. nih.govconsensus.app Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.net Certain arylthioindole (ATI) derivatives, which feature a 2-phenyl group on the indole ring, are potent inhibitors of tubulin polymerization and bind to the colchicine (B1669291) site on β-tubulin. nih.gov

Notably, the presence of a methoxy (B1213986) group at the 6-position of the indole ring has been shown to be important for antiproliferative activity. nih.gov For example, the compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has demonstrated potent cytostatic activity in human breast cancer cells and effectively disrupts microtubule assembly. consensus.app Research has shown that certain indole derivatives can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov

| Compound | Target Cancer Cell Line | IC50 (Tubulin Assembly) | IC50 (Cell Growth) |

| Arylthioindole (ATI) 3 | MCF-7 (Breast) | 3.3 μM | 52 nM |

| Indole 33 | HeLa (Cervical) | Not Specified | Potent G2/M arrest at 20-50 nM |

| Indole 44 | HeLa (Cervical) | Not Specified | Potent G2/M arrest at 20-50 nM |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB 231, MCF-7 (Breast) | 1.5 µM | 35 nM |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. nih.govnih.gov These enzymes are validated targets for a number of potent anticancer drugs. nih.gov Certain indole derivatives have been identified as inhibitors of DNA topoisomerase II. nih.govacs.org

A series of 3-methyl-2-phenyl-1H-indoles has been synthesized and shown to possess significant antiproliferative activity against various human tumor cell lines. acs.orgacs.org The mechanism of action for these compounds was found to correlate well with the inhibition of human DNA topoisomerase II relaxation activity. acs.org The most potent of these derivatives induced apoptosis in cancer cells. acs.orgacs.org Furthermore, novel indenoindole derivatives have been shown to intercalate into DNA and strongly stimulate DNA cleavage by topoisomerase II, with a potency comparable to the established drug etoposide. nih.gov

| Indole Derivative Class | Target Enzyme | Mechanism of Action | Effect on Cancer Cells |

| 3-Methyl-2-phenyl-1H-indoles | DNA Topoisomerase II | Inhibition of enzyme relaxation activity | Antiproliferative, Apoptosis induction |

| Indenoindoles | DNA Topoisomerase II | Stimulation of DNA cleavage | Cytotoxic, G2/M cell cycle arrest, Apoptosis induction |

| Pyrazolo[1,5-a]indoles | DNA Topoisomerase I and II | Catalytic inhibition | Growth-inhibitory activity |

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression through chromatin remodeling. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov While specific studies focusing solely on this compound as an HDAC modulator are emerging, the broader class of indole derivatives has shown potential in this area. HDAC inhibitors can modulate the expression of multiple genes involved in cell cycle progression, differentiation, and apoptosis. nih.gov The investigation of this compound derivatives as selective HDAC inhibitors represents a promising avenue for the development of novel cancer therapeutics.

Aromatase Inhibition in Breast Cancer Therapy

Aromatase is a key enzyme responsible for the biosynthesis of estrogens from androgens. nih.govclinpgx.org In estrogen receptor-positive (ER+) breast cancer, inhibiting aromatase is a critical therapeutic strategy. clinpgx.orgnih.gov The natural indolic hormone melatonin has been reported to inhibit aromatase. nih.gov This has spurred interest in developing indole derivatives as more potent and specific aromatase inhibitors.

Studies have investigated 2-methyl indole hydrazones as potential aromatase inhibitors. nih.gov In vitro assays have demonstrated that certain monochloro-substituted indole hydrazones exhibit stronger aromatase inhibitory activity than melatonin. nih.gov These findings, supported by molecular modeling studies, suggest that the this compound scaffold could be a valuable template for designing novel and effective aromatase inhibitors for the treatment of hormone-dependent breast cancer. nih.gov

| Compound Class | In Vitro Model | Relative Aromatase Inhibitory Activity |

| 2-Methyl Indole Hydrazones (monochloro substituted) | Cell-free fluorescence assay, MCF-7 BUS cell-based assay | Stronger than Melatonin |

| Melatonin | Cell-free fluorescence assay, MCF-7 BUS cell-based assay | Baseline |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Derivatives of 2-phenylindole have been shown to be potent inducers of apoptosis and cell cycle arrest in various cancer cell lines. These compounds often exert their effects through the modulation of key regulatory proteins involved in cell cycle progression and programmed cell death.

One of the primary mechanisms of action is the disruption of microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division. Certain 2-phenylindole derivatives act as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This interference with microtubule assembly leads to a stable arrest of mitotic progression, causing cells to accumulate in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cell death. For instance, specific 2-phenyl-1H-indole derivatives have been observed to arrest over 80% of HeLa cells in the G2/M phase at nanomolar concentrations, which is followed by cell death nih.gov.

Furthermore, some indole derivatives have been found to induce cell cycle arrest in the G0/G1 phase. In studies involving HT29 colon cancer cells, treatment with certain indole-aryl amide derivatives led to a dose-dependent accumulation of cells in the G0/G1 phase nih.gov. This G1 phase arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and further proliferation.

The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, Bad, and Bid. The altered balance of these proteins leads to the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases, particularly caspase-9 and the executioner caspase-3/7 iraqijms.net. Some indole derivatives have demonstrated the ability to significantly increase the levels of active caspase-3, a key executioner of apoptosis nih.gov.

Table 1: Effects of 2-Phenyl-1H-indole Derivatives on Cell Cycle and Apoptosis

| Compound Type | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| 2-Phenylindole Derivative | HeLa | >80% G2/M Arrest | 20-50 nM | nih.gov |

| Indole-aryl Amide Derivative | HT29 | G0/G1 Phase Arrest | 5 µM | nih.gov |

| 2-(Thiophen-2-yl)-1H-indole Derivative | HCT116 | S and G2/M Phase Arrest | - | nih.gov |

| Indole-based Bcl-2 Inhibitor | MCF-7 | G1/S Cell Cycle Arrest | - | researchgate.net |

Targeting Tumor Vascularization and Angiogenesis

The growth and metastasis of solid tumors are critically dependent on the formation of new blood vessels, a process known as angiogenesis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Derivatives of this compound have demonstrated significant anti-angiogenic properties.

A primary mechanism by which these compounds inhibit angiogenesis is through the disruption of microtubule formation in endothelial cells. Similar to their effects on cancer cells, these derivatives can act as tubulin polymerization inhibitors. This action prevents the proliferation, migration, and tube formation of endothelial cells, which are essential steps in the angiogenic process nih.gov. For example, the 2-aryl-3-aroyl indole derivative OXi8006, which contains a 6-methoxyindole core, is a potent inhibitor of tubulin assembly and acts as a vascular disrupting agent (VDA) researchgate.net.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that indole derivatives can significantly inhibit their ability to form tube-like structures on Matrigel, a hallmark of angiogenesis nih.gov. Furthermore, these compounds have been shown to inhibit the invasion of HUVECs, another critical step in the formation of new blood vessels.

In vivo models, such as the zebrafish embryo assay, have also been employed to confirm the anti-angiogenic effects of these compounds. In these models, treatment with indole derivatives has been shown to block the formation of intersegmental vessels in a dose-dependent manner, providing visual evidence of their anti-angiogenic activity nih.gov.

Table 2: Anti-Angiogenic Activity of Indole Derivatives

| Compound | Assay | Effect | IC50 / Concentration | Reference |

|---|---|---|---|---|

| Indole Derivative (Compound 6) | Tubulin Polymerization Inhibition | Potent Inhibition | 8.5 µM | nih.gov |

| Indole Derivative (Compound 29e) | HUVEC Tube Formation | Significant Inhibition | - | nih.gov |

| Indole Derivative (Compound 29e) | Zebrafish Angiogenesis | Blocked Vessel Formation | 2.0 µM | nih.gov |

| 2-Aryl-3-aroyl-6-methoxyindole (OXi8006 analogue) | Tubulin Assembly Inhibition | Potent Inhibition | <5 µM | researchgate.net |

σ2 Receptor Agonism for Cytotoxic Effects

The sigma-2 (σ2) receptor is overexpressed in a variety of tumor cells compared to healthy tissues, making it an attractive target for the development of anticancer agents. Agonism at the σ2 receptor has been shown to induce cytotoxic effects in cancer cells. Indole-based scaffolds have been explored for the development of selective σ2 receptor ligands.

A series of indole-based σ2 receptor ligands derived from the known σ2 agonist siramesine have been synthesized and evaluated. These compounds have demonstrated high to moderate affinity and selectivity for σ2 receptors in in vitro competition binding assays rsc.org. Structure-affinity relationship studies have been conducted to optimize the binding of these ligands to the receptor.

The cytotoxic effects of these indole-based σ2 receptor agonists have been demonstrated in various cancer cell lines, including prostate (DU145), breast (MCF7), and glioma (C6) cells. The antiproliferative activity of some of these compounds was found to be comparable to that of siramesine rsc.org.

The mechanism underlying the cytotoxic effects of σ2 receptor agonism by these indole derivatives involves the induction of cell cycle arrest, primarily in the G1 phase. Flow cytometry analysis has shown that treatment with these compounds leads to an accumulation of cells in the G1 phase, thereby halting cell proliferation rsc.org. This G1 phase arrest is a precursor to the induction of apoptosis. While the precise downstream signaling pathways of σ2 receptor activation are still being elucidated, it is clear that engagement of this receptor by indole-based agonists represents a viable strategy for achieving cytotoxic effects in cancer cells nih.govscienceopen.comacs.org.

Table 3: σ2 Receptor Binding Affinity and Cytotoxic Activity of Indole Derivatives

| Compound | σ2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Cell Line | Antiproliferative Activity | Reference |

|---|---|---|---|---|---|

| Indole Derivative 1a | - | - | DU145, MCF7, C6 | Significant | rsc.org |

| Indole Derivative 1b | - | - | DU145, MCF7, C6 | Significant | rsc.org |

| Siramesine | - | - | DU145, MCF7, C6 | Significant | rsc.org |

| (±)-7 | 0.59 ± 0.02 | 48.4 ± 7.7 | - | - | upenn.edu |

| (±)-8 | 4.92 ± 0.59 | 108 ± 35 | - | - | upenn.edu |

Antiviral Properties

HIV-1 Fusion Inhibition Mechanisms

The entry of the Human Immunodeficiency Virus type 1 (HIV-1) into host cells is mediated by the viral envelope glycoprotein gp160, which is composed of gp120 and gp41 subunits. The gp41 subunit plays a crucial role in the fusion of the viral and cellular membranes. Small molecule fusion inhibitors that target gp41 are a promising class of antiretroviral drugs. Indole derivatives, including those with a this compound core, have been identified as potent HIV-1 fusion inhibitors nih.gov.

These compounds act by targeting a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41. This pocket is a critical site for the conformational changes required for membrane fusion. By binding to this pocket, the indole derivatives prevent the association of the C-terminal heptad repeat (CHR) with the NHR, thereby inhibiting the formation of the six-helix bundle (6-HB) structure. The 6-HB formation is an essential step that brings the viral and cellular membranes into close proximity for fusion nih.gov.

Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring can significantly impact the binding affinity and inhibitory activity of these compounds. For example, 6-substituted indole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication and cell-cell fusion nih.gov. The experimental binding affinities of these compounds for the gp41 hydrophobic pocket have shown a strong correlation with their fusion inhibitory data, confirming this pocket as a valid therapeutic target nih.gov. The most active compounds in this class have been shown to inhibit cell-cell fusion and viral replication at sub-micromolar concentrations nih.gov.

Table 4: HIV-1 Fusion Inhibitory Activity of Indole Derivatives

| Compound | Target | Assay | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Indole Derivative 14i | gp41 | Viral Replication | - | plos.org |

| Phenylpyrrole Derivative | gp41 | Anti-fusion Activity | low to mid-µM | nih.gov |

| Furan Derivative | gp41 | Anti-fusion Activity | low to mid-µM | nih.gov |

| CP-IDL | gp41 | HIV-1 Inhibition | 1.21 - 74.49 nM | nih.gov |

Hepatitis C Virus (HCV) Replication Inhibition

The Hepatitis C Virus (HCV) is a major cause of chronic liver disease worldwide. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As such, NS5B is a prime target for the development of direct-acting antiviral agents. Indole derivatives have been investigated as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase nih.gov.

These NNIs bind to allosteric sites on the NS5B enzyme, away from the active site for nucleotide incorporation. There are several known allosteric pockets on NS5B, and different classes of indole derivatives may target different pockets. Binding of these inhibitors induces a conformational change in the enzyme that ultimately prevents the initiation of RNA synthesis nih.govnih.gov. This mechanism of action is distinct from that of nucleoside inhibitors, which act as chain terminators during RNA elongation wikipedia.org.

For instance, certain indole derivatives have been shown to bind to the "thumb" domain of the NS5B polymerase. This binding interferes with the conformational changes required for the enzyme to transition from an initiation-competent to an elongation-competent state nih.gov. While specific data on this compound derivatives is an area of ongoing research, the broader class of indole-based compounds has shown promise in inhibiting HCV replication through this mechanism. For example, a related scaffold, 2-phenyl-4,5,6,7-tetrahydro-1H-indole, has been identified as an inhibitor of HCV genotype 1b and 2a replication nih.gov.

Table 5: HCV NS5B Polymerase Inhibitory Activity of Indole and Related Derivatives

| Compound Class | Target Site | Genotype | EC50 / IC50 | Reference |

|---|---|---|---|---|

| Indole Derivatives | Thumb Domain (T1) | Genotype 1 | - | nih.gov |

| Beclabuvir (Indole derivative) | Thumb Domain (T1) | Genotype 1 | Potent | nih.gov |

| 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole (Compound 39) | Unknown | Genotype 1b | 7.9 µM | nih.gov |

| 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole (Compound 39) | Unknown | Genotype 2a | 2.6 µM | nih.gov |

SARS-CoV-2 Antiviral Prospects

The global pandemic caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred intensive research into novel antiviral therapies. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins. Inhibition of Mpro represents a key strategy for the development of anti-COVID-19 drugs.

Indole-based compounds have emerged as promising candidates for the inhibition of SARS-CoV-2 Mpro nih.gov. The indole scaffold can serve as a core structure for the design of inhibitors that fit into the active site of the protease. The catalytic dyad of Mpro, consisting of a cysteine and a histidine residue, is the target for many of these inhibitors.

Structure-activity relationship studies have been conducted on various indole derivatives to optimize their inhibitory potency. For example, indole carboxylic acid-derived inhibitors have been investigated, and it has been found that the position of the carboxylic acid and other substituents on the indole ring are important for both Mpro inhibitory potency and antiviral activity nih.gov. Specifically, a 6-methyl indole derivative has been shown to maintain potent antiviral activity against SARS-CoV-2 nih.gov. While direct studies on this compound derivatives are still emerging, the promising results from related indole compounds suggest that this scaffold holds potential for the development of effective SARS-CoV-2 Mpro inhibitors. In silico docking studies have also been used to predict the binding interactions of indole derivatives with the Mpro active site, guiding the design of more potent inhibitors upenn.edu.

Table 6: SARS-CoV-2 Mpro Inhibitory and Antiviral Activity of Indole Derivatives

| Compound | Target | Assay | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Indole Derivative 1 | SARS-CoV-2 3CLpro | Enzyme Inhibition | - | nih.gov |

| Indole Derivative 7h (6-methyl indole) | SARS-CoV-2 3CLpro | Antiviral Activity | 3.1 µM | nih.gov |

| GRL-0920 (Indole-chloropyridinyl ester) | SARS-CoV-2 Mpro | Antiviral Activity | 2.8 µM | nih.gov |

| Compound A9 | SARS-CoV-2 Mpro | Antiviral Activity | 0.18 µM | mdpi.com |

Antioxidant Activity and Oxidative Stress Modulation

The indole nucleus is recognized for its radical scavenging properties, making 2-phenyl-1H-indole derivatives potent antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions. nih.gov

Derivatives of 2-phenyl-1H-indole have demonstrated significant antioxidant activity in various in vitro assays. This activity is often attributed to the hydrogen-donating ability of the indole N-H group. The presence of electron-donating groups, such as a methoxy group at the 6-position, can enhance this property by stabilizing the resulting radical. nih.gov Studies have shown that these compounds can effectively scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radicals.

| Derivative Type | Assay | Finding | Reference |

|---|---|---|---|

| Substituted 2-(4-aminophenyl)-1H-indoles | DPPH Radical Scavenging | Potent activity, comparable to melatonin. | |

| Substituted 2-(4-aminophenyl)-1H-indoles | Superoxide Radical Scavenging | Potent activity, comparable to melatonin. | |

| Indole-phenolic compounds | Cell-based ROS assay | Counteracted ROS generated by Aβ peptide and H₂O₂. | nih.gov |

Antidiabetic Potential and Metabolic Disorder Interventions

Indole-based compounds have emerged as a promising source for the discovery of novel antidiabetic drugs. researchgate.net Their diverse structures allow for interaction with various targets involved in glucose metabolism and the complications of diabetes. The 2-phenylindole framework has been specifically investigated for its potential to mitigate hyperglycemia and related pathological processes.

One of the key mechanisms explored is the inhibition of the aldose reductase (AR) enzyme. researchgate.net AR is the rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent cellular damage, contributing to diabetic complications like neuropathy, nephropathy, and cataracts. Several 2-phenylindole derivatives have been found to possess aldose reductase inhibitory activity. researchgate.net Additionally, other indole derivatives have been shown to inhibit enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion, thereby reducing post-meal blood glucose spikes. mdpi.com

Antiparasitic Activity

The 2-phenyl-1H-indole scaffold has also been identified as a valuable template for the development of agents against various parasitic diseases, which remain a major global health challenge. nih.gov

Antimalarial Activity: Derivatives of 2-phenylindole have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some compounds exhibited efficacy comparable to the standard antimalarial drug chloroquine.

Antitrypanosomal Activity: Diamidine indole derivatives have been designed and evaluated for their activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). Many of these compounds displayed excellent inhibitory activity with IC50 values in the nanomolar range. nih.gov

Antileishmanial Activity: The inhibitory properties of indole alkaloids against trypanosomatid parasites have prompted investigations into their potential against Leishmania species, the parasites that cause leishmaniasis. nih.gov Spiro-oxindole derivatives, for example, have shown potent inhibitory activity against Leishmania parasites. nih.gov The development of these compounds offers a promising avenue for new therapies against neglected tropical diseases.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 6 Methoxy 2 Phenyl 1h Indole Derivatives

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological effects of 6-methoxy-2-phenyl-1H-indole derivatives are a consequence of their interactions with various biological targets, including receptors and enzymes, and their ability to modulate key cellular signaling pathways.

Receptor Binding Studies and Affinities

Derivatives of the 2-phenylindole (B188600) scaffold have been investigated for their ability to bind to various G protein-coupled receptors (GPCRs). While specific binding data for this compound itself is not extensively documented in publicly available literature, related structures provide insights into the potential receptor interactions. For instance, a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit, which can be considered a constrained analogue of a substituted phenethylamine, displayed strong affinity for the dopamine (B1211576) D3 receptor (D3R) with good selectivity over D1 and D2 receptors. nih.gov Docking studies of these compounds revealed that the arylamine portion, which bears resemblance to the substituted phenyl ring of 2-phenylindoles, occupies the orthosteric binding pocket of the D3R. nih.gov This suggests that this compound derivatives could also be explored for their potential as ligands for dopamine receptors and other GPCRs. The 2-phenylindole scaffold is recognized as a privileged structure for targeting GPCRs, often acting as allosteric modulators. rsc.org

Enzyme Inhibition Kinetics and Specificity

The 2-phenylindole skeleton is a versatile scaffold for the development of enzyme inhibitors. Methoxy-substituted 3-formyl-2-phenylindoles have been identified as inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which is a key mechanism for the anticancer activity of many compounds. nih.gov One of the most active derivatives in a study was 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which exhibited an IC50 value of 1.5 µM for the inhibition of tubulin polymerization. nih.gov

Furthermore, a series of substituted 2-sulfonylphenyl-3-phenyl-indole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Several of these compounds were found to be highly potent and selective inhibitors of COX-2. nih.gov The discovery of a 2-aminosulfonylphenyl-3-phenyl-indole derivative with higher activity and selectivity for COX-2 than the well-known drug Celecoxib highlights the potential of the 2-phenylindole scaffold in developing anti-inflammatory agents. nih.gov

The following table summarizes the enzyme inhibitory activities of selected 2-phenylindole derivatives.

| Compound | Target Enzyme | IC50 Value | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Tubulin Polymerization | 1.5 µM | nih.gov |

| 2-aminosulfonylphenyl-3-phenyl-indole (5a) | COX-2 | More potent than Celecoxib | nih.gov |

Cellular Pathway Modulation (e.g., NF-κB, HIF-1α)

Recent studies have demonstrated that 2-arylindole derivatives can modulate critical cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade plays a pivotal role in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including chronic inflammation and cancer.

A study on 2-arylindole derivatives revealed their potential as inhibitors of both nitric oxide synthase and the NF-κB pathway. rsc.org The parent compound, 2-phenylindole, showed inhibitory activity against nitrite (B80452) production and NF-κB with IC50 values of 38.1 ± 1.8 µM and 25.4 ± 2.1 µM, respectively. rsc.org Chemical modifications of this scaffold led to the identification of more potent inhibitors. For example, a 6'-MeO-naphthalen-2'-yl indole (B1671886) derivative displayed excellent inhibitory activity against NF-κB with an IC50 value of 0.6 ± 0.2 µM. rsc.org The ability of these compounds to inhibit the NF-κB pathway suggests their potential as anti-inflammatory and cancer-preventive agents.

While direct evidence for the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway by this compound is limited, the general importance of this pathway in cancer and inflammation makes it a plausible target for such compounds. HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment.

Structure-Activity Relationship (SAR) Analysis of this compound Scaffolds

The biological activity of this compound derivatives can be significantly influenced by the position and nature of substituents on both the indole core and the phenyl ring. SAR studies are essential for optimizing the potency and selectivity of these compounds.

Influence of Methoxy (B1213986) Group Position and Substitutions on Biological Activity

The position of the methoxy group on the indole ring is a critical determinant of biological activity. In the context of tubulin polymerization inhibitors, methoxy-substituted 2-phenylindoles were found to be much more effective than their corresponding free phenol (B47542) (hydroxy) counterparts. nih.gov This highlights the favorable contribution of the methoxy group to the activity.

Quantitative structure-activity relationship (QSAR) studies on a series of 2-phenylindoles with anticancer activity have further underscored the importance of substituents on the indole nucleus. These studies have indicated that a methoxy substitution at the 5-position of the indole scaffold may be favorable for cytotoxicity. researchgate.net Although this is a different position than the 6-methoxy group, it points to the general significance of methoxy substituents on the indole ring for enhancing anticancer activity. The Fischer indole synthesis, a common method for preparing indoles, can be influenced by the presence of a methoxy group on the phenylhydrazone precursor, sometimes leading to unexpected products, which is an important consideration in the synthesis of specifically substituted indoles. nih.gov

Impact of Phenyl Ring Substituents on Pharmacological Potency

Substituents on the 2-phenyl ring also play a crucial role in modulating the pharmacological potency of this compound derivatives. In the study of 3-formyl-2-phenylindoles as tubulin polymerization inhibitors, the most active derivative, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, possessed a methoxy group at the para-position of the phenyl ring. nih.gov This suggests that electron-donating groups on the phenyl ring may enhance activity.

QSAR studies on a large set of 2-phenylindole derivatives have provided more general insights into the impact of phenyl ring substituents on anticancer activity. nih.gov These studies utilize mathematical molecular descriptors to correlate the chemical structure with biological activity. The results from such analyses can guide the selection of optimal substituents for the phenyl ring to maximize the desired pharmacological effect. For instance, in the development of selective COX-2 inhibitors based on the 2-phenylindole scaffold, the nature and position of substituents on the 2-phenyl ring were critical for achieving high potency and selectivity. nih.gov

Role of N-1 Substitutions on Indole Derivatives

The nitrogen atom at the N-1 position of the indole ring is a critical site for chemical modification, and substitutions at this position significantly impact the pharmacological profile of this compound derivatives. The presence of a hydrogen atom at N-1 allows the molecule to act as a hydrogen bond donor, an interaction that can be vital for binding to certain biological targets. nih.gov

Studies on various indole derivatives have shown that N-1 substitution can lead to varied biological outcomes. In some cases, N-alkylation or N-arylation can enhance activity by accessing additional binding pockets or by orienting the core scaffold more favorably within the target's active site. nih.gov However, in other contexts, the loss of the N-H hydrogen bond donor capability can be detrimental to activity, highlighting that the role of the N-1 substituent is highly dependent on the specific biological target. nih.gov For example, studies on indole-based inhibitors of the protein kinase C showed that N-methylation rendered the compounds inactive, suggesting the N-H group is essential for interaction with the binding site. nih.gov

Optimization of Linker and Side Chain Moieties for Enhanced Activity

Beyond the core indole structure, the optimization of linkers and side chains attached to the scaffold is a key strategy for enhancing biological activity. These moieties can influence the molecule's solubility, cell permeability, and binding affinity. In the development of bis-indole inhibitors of HIV-1 fusion, the nature of the linkage between two indole units was found to be critical for activity. nih.govacs.org

| Compound | Linkage | Binding Affinity (KI, μM) | Cell-Cell Fusion Inhibition (EC50, μM) |

|---|---|---|---|

| 1a | 6–6′ | 1.0 | 0.8 |

| 6o | 5–6′ | 3.0 | 7.0 |

| 6p | 6–5′ | 4.2 | 3.5 |

| 6q | 5–5′ | 3.9 | 12.0 |

Molecular Interactions at Biological Targets

The efficacy of this compound derivatives is ultimately determined by the precise molecular interactions they form at their biological targets. These non-covalent interactions, including hydrogen bonds, hydrophobic effects, and aromatic stacking, dictate the binding affinity and specificity of the compound.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions crucial for molecular recognition. The this compound scaffold possesses key functional groups capable of participating in these networks. The oxygen atom of the 6-methoxy group is a hydrogen bond acceptor, while the N-H group of the indole ring is a hydrogen bond donor. nih.govresearchgate.net The presence and positioning of the methoxy group can be critical; its location can influence the blockage of key residues, such as arginine, within a binding pocket. mdpi.com Theoretical studies on the indole nucleus indicate that hydrogen bonds can form not only with specific functional groups but also with the π-electron clouds of the aromatic rings. nih.gov In studies of indole derivatives targeting ALOX15, the substrate's carboxylate group was observed forming hydrogen bonds with Arg405 and Asn152 residues within the enzyme's active site. mdpi.com

Hydrophobic Interactions and Aromatic Stacking

The bicyclic indole ring system and the 2-phenyl substituent provide a large, hydrophobic surface area that can engage in favorable interactions within nonpolar pockets of target proteins. nih.gov These interactions are a primary driving force for binding, particularly for targets like the hydrophobic pocket of HIV-1's gp41. nih.gov

Conformational Requirements for Activity

For a drug molecule to be effective, it must adopt a specific three-dimensional conformation, often referred to as the bioactive conformation, that is complementary to the shape of the biological target's binding site. mdpi.com For this compound derivatives, a key conformational parameter is the dihedral angle between the plane of the indole ring system and the plane of the 2-phenyl ring.

Crystallographic data of a closely related compound, 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, revealed a dihedral angle of 64.48° between the indole and N-1 phenyl rings, illustrating a significantly non-planar conformation. nih.gov Molecular docking and QSAR studies on 2-phenylindole derivatives targeting tubulin have also highlighted the importance of specific conformations for activity. nih.govnih.gov These studies often reveal a consensus pose adopted by the most active compounds within the binding site. acs.org The rigidity and planarity of the scaffold, influenced by substituents like the 6-methoxy group, can also be a determining factor for activity at different targets. mdpi.comnih.gov

Computational Chemistry and in Silico Studies of 6 Methoxy 2 Phenyl 1h Indole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. researchgate.netjmchemsci.com This method is crucial in rational drug design for predicting the binding affinity and mode of action of a potential drug candidate.

Docking simulations for indole (B1671886) derivatives are used to explore how these molecules fit into the active sites of protein targets. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. The resulting scores, often expressed as binding free energy (in kcal/mol), provide an estimate of the binding affinity. A lower binding energy generally indicates a more stable and potent interaction.

For instance, in studies involving similar indole-based compounds, molecular docking has been used to predict their interactions with various enzymes. A study on the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) revealed a binding free energy of -9.00 kcal/mol with the active site of the COX-2 enzyme. nih.gov Such studies indicate that the methoxy-indole scaffold can be effectively accommodated within the binding cavities of protein targets. semanticscholar.orgnih.gov The specific binding mode of 6-methoxy-2-phenyl-1H-indole would depend on the target protein's topology, but simulations typically reveal key interactions that stabilize the ligand-protein complex.

Table 1: Example Binding Affinities of Indole Derivatives with Protein Targets

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| MMINA | COX-2 | -9.00 |

| MMINA | STAT3 | -8.7 |

| MMINA | TNF-α | -7.2 |

| Dihydrothiouracil-Indenopyridopyrimidine (2H) | Topoisomerase II α | -9.29 |

| Dihydrothiouracil-Indenopyridopyrimidine (6H) | Topoisomerase II β | -10.07 |

This table presents data for related indole and heterocyclic compounds to illustrate typical binding affinities obtained from molecular docking studies. nih.govmdpi.com

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target protein that interact with the ligand. nih.gov These interactions are fundamental to the stability of the complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For related indole structures, docking studies have elucidated these crucial interactions. For example, simulations of an indole derivative in the dimeric rabbit ALOX15 enzyme showed that the inhibitor binding could modify interactions of key amino acid residues, such as His585. mdpi.com In another example, the docking of MMINA into the active site of COX-2, STAT3, and TNF-α revealed several stabilizing molecular interactions. nih.gov Identifying these "hot-spots" of interaction is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov The 6-methoxy and 2-phenyl groups of the target compound are expected to play significant roles in these interactions, with the methoxy (B1213986) group potentially acting as a hydrogen bond acceptor and the phenyl group engaging in hydrophobic or pi-stacking interactions.

Table 2: Examples of Key Amino Acid Interactions for Indole-like Compounds

| Ligand Class | Target Protein | Interacting Amino Acids | Interaction Type |

|---|---|---|---|

| Indole Derivative | ALOX15 | His585, Glu185 | Hydrogen Bond |

| Indole Derivative | ALOX15 | Leu179, Leu183, Trp181 | Hydrophobic |

| MMINA | COX-2, STAT3, TNF-α | Various | Hydrophobic, Hydrogen Bonds |

This table summarizes key interactions identified for related indole compounds in molecular docking simulations. nih.govmdpi.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. jmchemsci.com It is a widely used tool for calculating the structural, electronic, and optical properties of molecules. jmchemsci.commdpi.com Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict properties like UV-Vis absorption spectra. nih.govnih.gov

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. researchgate.net For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as methyl 1H-indol-5-carboxylate, have utilized DFT functionals like B3LYP, M06-2X, and CAM-B3LYP with basis sets like 6-311++G(d,p) to achieve accurate geometries. researchgate.net The dihedral angle between the indole ring system and the phenyl ring is a key structural parameter; in a related compound, 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, this angle was determined to be 64.48°. nih.gov Once the geometry is optimized, DFT is used to determine the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org

HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity). youtube.com A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital that is empty of electrons. Its energy level is associated with the ability to accept electrons (electrophilicity). youtube.com A lower LUMO energy suggests a better electron acceptor.